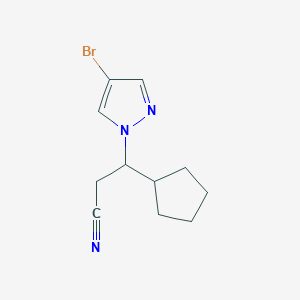

3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

Description

3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (CAS: 1822969-98-1) is a brominated pyrazole derivative with the molecular formula C₁₁H₁₄BrN₃ and a molecular weight of 268.158 g/mol . Its structure features a pyrazole ring substituted with a bromine atom at the 4-position, a cyclopentyl group, and a nitrile moiety. The compound is chiral, with the (R)-enantiomer being more commonly referenced in industrial contexts (CAS: 1146629-83-5), as it serves as a key intermediate in synthesizing JAK inhibitors like ruxolitinib .

Propriétés

IUPAC Name |

3-(4-bromopyrazol-1-yl)-3-cyclopentylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3/c12-10-7-14-15(8-10)11(5-6-13)9-3-1-2-4-9/h7-9,11H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUIJTAHLDUGJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC#N)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Steps

-

Michael Addition : 4-Bromo-1H-pyrazole reacts with 3-cyclopentyl-2-alkyl cyanoacrylate in the presence of a chiral squaric acid amide catalyst (e.g., compound IIIa or IIIc) at temperatures ranging from −70°C to 50°C. Toluene or benzene serves as the solvent, and the reaction completes within 6–10 hours.

-

Hydrolysis and Decarboxylation : The intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-2-cyano-3-cyclopentanepropanoate undergoes alkaline hydrolysis (25% NaOH, 65°C) followed by acidic decarboxylation (35% HCl, 100°C) to yield the final product.

Table 1: Optimization of Michael Addition Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| IIIa | −20 | 10 | 82 | 96.8 |

| IIIc | 0 | 10 | 80 | 95.2 |

| IIIc | 40 | 8 | 78 | 93.5 |

This method achieves enantiomeric excesses exceeding 90% and eliminates the need for expensive transition-metal catalysts. However, the requirement for low temperatures (−70°C for some variants) poses challenges for large-scale applications.

Mitsunobu Reaction and Sandmeyer Bromination

CN107674026B outlines a multi-step synthesis starting from methyl cyclopentylcarboxylate, involving asymmetric reduction, Mitsunobu coupling, and Sandmeyer bromination.

Stepwise Procedure

-

Asymmetric Reduction : 3-Oxo-3-cyclopentylpropionitrile is reduced using a chiral borane reagent (R-CBS) to yield (S)-3-cyclopentyl-3-hydroxypropionitrile with high enantioselectivity.

-

Mitsunobu Reaction : The alcohol intermediate reacts with 4-nitropyrazole under Mitsunobu conditions (DIAD, PPh₃) to form (3R)-3-(4-nitro-1H-pyrazol-1-yl)-cyclopentylpropanenitrile.

-

Nitro Reduction and Diazotization : The nitro group is reduced to an amine using hydrogenation, followed by diazotization with NaNO₂/HCl and Sandmeyer bromination to introduce the bromine substituent.

Table 2: Key Metrics for Mitsunobu-Sandmeyer Route

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Asymmetric Reduction | R-CBS, THF, −20°C | 92 | 98.5 |

| Mitsunobu Reaction | DIAD, PPh₃, 4-nitropyrazole | 85 | – |

| Sandmeyer Bromination | CuBr, HBr, 0°C | 75 | – |

While this route provides excellent stereocontrol, the use of diazotization introduces safety risks due to potential nitrosamine formation, complicating industrial implementation.

A hybrid approach combines enzymatic catalysis with Mitsunobu coupling, as referenced in earlier literature (notably US20100190981A1). Although not detailed in the provided patents, this method is noted for its historical significance.

Process Overview

-

Enzymatic Reduction : 3-Cyclopentyl-3-oxypropionitrile is reduced using ketoreductases to yield (S)-3-cyclopentyl-3-hydroxypropionitrile.

-

Mitsunobu Coupling : The alcohol intermediate couples with 4-bromopyrazole under Mitsunobu conditions.

This method’s reliance on enzymatic catalysts limits scalability due to high enzyme costs and stringent reaction conditions.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

The Michael addition route emerges as the most industrially viable due to its shorter synthetic pathway, lower catalyst costs, and higher yields. However, the Mitsunobu-Sandmeyer method remains valuable for laboratories prioritizing stereochemical purity over scalability.

Industrial Production Considerations

Large-scale synthesis demands optimization of:

-

Catalyst Recycling : Chiral squaric acid amides can be recovered via solvent extraction, reducing costs.

-

Continuous Flow Systems : Implementing flow chemistry for hydrolysis and decarboxylation steps minimizes batch variability.

-

Purity Control : Crystallization from n-hexane ensures enantiomeric excess >96%, meeting pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile is in the development of pharmaceutical compounds. The presence of the pyrazole ring is significant as it is a common motif in many bioactive molecules.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies have shown that compounds containing pyrazole can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The bromine atom in this compound may enhance its interaction with biological targets, potentially increasing its efficacy as an anticancer agent .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. Enzyme inhibitors are crucial in drug design as they can modulate biochemical pathways effectively. The unique structure of this compound allows it to fit into enzyme active sites, thereby blocking their activity .

Agricultural Applications

In the agricultural sector, compounds similar to this compound are being explored as potential agrochemicals. Their ability to act as herbicides or fungicides is under investigation due to their structural properties that may disrupt biological processes in pests and weeds.

Pest Control

Research into pyrazole derivatives has shown promise in pest control applications. These compounds can potentially interfere with the metabolic processes of pests, leading to effective control measures without harming non-target organisms .

Material Science

The unique properties of this compound also extend into material science. Its chemical structure allows for potential applications in creating novel materials with specific functionalities.

Polymer Chemistry

In polymer chemistry, the incorporation of such compounds can lead to materials with enhanced thermal stability and mechanical properties. This is particularly relevant in developing high-performance polymers used in various industrial applications .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | Journal of Medicinal Chemistry (2020) | Demonstrated anticancer activity against breast cancer cells. |

| Agricultural Science | Pest Management Science (2022) | Effective against common agricultural pests with low toxicity to beneficial insects. |

| Material Science | Polymer Science Journal (2021) | Improved mechanical properties when incorporated into polymer matrices. |

Mécanisme D'action

The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile involves its interaction with specific molecular targets. The bromine atom and the nitrile group can participate in binding interactions with enzymes or receptors, leading to modulation of their activity. The pyrazole ring can also interact with various biological pathways, contributing to the compound’s overall biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound shares structural similarities with several pharmacologically active molecules, particularly JAK inhibitors. Below is a detailed comparison:

Key Differences and Implications

Functional Group Substitutions: Replacing the 4-bromo-pyrazole in the target compound with a pyrrolopyrimidine group (as in ruxolitinib) introduces significant kinase inhibitory activity. The pyrrolopyrimidine moiety enhances binding affinity to JAK enzymes .

Stereochemistry: The (R)-enantiomer of the target compound is critical for synthesizing ruxolitinib, as chirality influences drug efficacy .

Biological Activity :

- While the target compound itself lacks direct therapeutic activity, its structural modifications (e.g., in ruxolitinib) demonstrate how small changes (e.g., bromine-to-pyrrolopyrimidine substitution) confer potent enzymatic inhibition. Ruxolitinib’s IC₅₀ values for JAK1/JAK2 (3.3 nM/2.8 nM) underscore its clinical relevance .

Industrial Relevance :

- The target compound is mass-produced as a high-purity intermediate (99% grade) for JAK inhibitor synthesis, reflecting its role in scalable pharmaceutical manufacturing .

Comparative Data from Research Studies

- Synthetic Pathways : The target compound is a precursor in ruxolitinib synthesis, as evidenced by patents describing cost-effective routes to its phosphate salt .

- Solubility : Ruxolitinib phosphate is water-soluble, unlike the hydrophobic nitrile group in the target compound, which may limit its bioavailability without further derivatization .

Activité Biologique

3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, with the chemical formula CHBrN and CAS number 1146629-83-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables.

- Molecular Weight: 268.15 g/mol

- Molecular Formula: CHBrN

- Purity: Typically >95% in commercial preparations

- Storage Conditions: Sealed in dry conditions at 2-8°C

Biological Activity Overview

The biological activity of compounds containing a pyrazole nucleus has been extensively studied. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The specific compound this compound has been investigated for its potential in various biological applications.

Pharmacological Activities

-

Anti-inflammatory Activity:

- Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds similar to this compound demonstrated significant inhibition of these cytokines in vitro .

- In a study involving carrageenan-induced edema in rats, derivatives exhibited up to 78% inhibition compared to standard anti-inflammatory drugs like ibuprofen .

- Antimicrobial Activity:

- Anticancer Potential:

Structure-Activity Relationship (SAR)

The presence of the bromine atom in the pyrazole ring significantly enhances the biological activity of the compound. Modifications at different positions on the pyrazole ring can lead to variations in potency and selectivity towards specific biological targets .

Case Study 1: Anti-inflammatory Effects

A study evaluated a series of pyrazole derivatives for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. The compound demonstrated significant efficacy with a reduction in edema comparable to established anti-inflammatory agents .

Case Study 2: Antimicrobial Testing

In vitro testing against various microbial strains showed that derivatives of this compound exhibited notable antimicrobial activity. The tests were conducted at concentrations that align with therapeutic ranges for potential clinical applications .

Data Table: Biological Activities of Pyrazole Derivatives

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, and how is enantiomeric purity ensured during preparation?

- Methodology : Synthesis typically involves bromination of a pyrazole precursor followed by coupling with a cyclopentyl-propanenitrile moiety. Enantiomeric purity is achieved via chiral chromatography or asymmetric catalysis, as demonstrated in the preparation of related JAK inhibitors like Ruxolitinib (R-enantiomer) . Recrystallization using solvents such as 2-propanol or ethyl acetate/hexane mixtures further refines purity .

Q. Which spectroscopic methods are essential for confirming the molecular structure of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) confirms regiochemistry and stereochemistry. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%, as per intermediate standards) . Infrared (IR) spectroscopy may identify functional groups like nitriles (C≡N stretch ~2200 cm⁻¹).

Q. What are the common impurities encountered during synthesis, and how are they resolved?

- Methodology : Common impurities include unreacted bromopyrazole or stereoisomers. Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization effectively removes these . Impurity profiling using HPLC-MS or TLC ensures compliance with pharmacopeial standards .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions during bromination of the pyrazole ring?

- Methodology : Side reactions (e.g., over-bromination) are minimized by controlling stoichiometry (1:1 molar ratio of pyrazole:NBS) and reaction temperature (0–5°C). Real-time monitoring via HPLC or LC-MS ensures specificity . Protecting groups (e.g., tert-butyl) may shield reactive sites during functionalization .

Q. What is the role of the bromo substituent in facilitating downstream cross-coupling reactions for JAK inhibitor synthesis?

- Methodology : The bromo group serves as a leaving group in Suzuki-Miyaura cross-coupling reactions, enabling introduction of aryl/heteroaryl moieties critical for JAK1/2 inhibition (e.g., Ruxolitinib’s pyrrolopyrimidine group). Optimized conditions (Pd catalysts, boronic acid partners) achieve >90% coupling efficiency .

Q. How do variations in cyclopentyl substitution patterns affect stereochemical outcomes during phosphorylation?

- Methodology : Molecular docking studies and X-ray crystallography reveal that cyclopentyl conformation influences phosphate group orientation. Stereochemical stability is assessed via dynamic NMR or circular dichroism (CD) to prevent racemization during downstream steps .

Q. What analytical approaches identify polymorphic forms of this intermediate during scale-up?

- Methodology : Polymorph screening uses X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Solvent-antisolvent crystallization trials optimize the desired polymorph (e.g., anhydrous vs. hydrate forms) .

Q. How should researchers resolve discrepancies in enantiomeric excess measurements between HPLC and polarimetry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.